1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
Descripción
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-3-28-15-9-5-4-8-14(15)22-19(27)20-11-16-23-24-17-13(7-6-10-26(16)17)18-21-12(2)25-29-18/h4-10H,3,11H2,1-2H3,(H2,20,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCZLXHHUCCTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common synthetic routes include:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 2-ethoxyphenol with appropriate reagents to introduce the ethoxy group.
Synthesis of the Triazolopyridine Moiety: This involves the cyclization of suitable precursors to form the triazolopyridine ring.
Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the triazolopyridine moiety in the presence of a coupling agent to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Structurally Related Compounds
Urea-Linked Oxadiazole Derivatives
(a) 1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea ()
- Core structure : Pyrrolidin-3-yl urea with a phenyl-oxadiazole substituent.
- Key differences :
- The triazolopyridine in the target compound replaces the pyrrolidine ring, increasing aromaticity and planarity.
- The 4-(trifluoromethyl)phenyl group in this analog introduces strong electron-withdrawing effects, contrasting with the 2-ethoxyphenyl group’s electron-donating nature.
- Synthetic route : Formed via isocyanate coupling to a pyrrolidine intermediate, a method applicable to the target compound’s urea formation .
(b) 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Derivatives ()
- Core structure : Oxadiazole linked to pyrimidine.
- Comparison :
Triazole- and Pyridine-Containing Ureas
(a) 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea ()
- Core structure : Pyridine-triazole hybrid with a urea linker.
- Key differences: The target’s triazolopyridine is fused, reducing conformational flexibility compared to the non-fused triazole-pyridine system. The 3-methyl-oxadiazole substituent in the target may enhance metabolic stability over the nitro group in this analog .
(b) (E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas ()
- Core structure : Imidazolidine-urea linked to a triazole-phenyl group.
- Comparison :
- The target’s oxadiazole-triazolopyridine system provides a larger aromatic surface for target engagement compared to the imidazolidine scaffold.
- Both compounds utilize urea for hydrogen bonding, but the target’s ethoxyphenyl group may offer better pharmacokinetics than trifluoromethoxy substituents .
Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Strategies : The target compound’s urea linkage can be synthesized via isocyanate coupling (as in ), while the triazolopyridine-oxadiazole core may require cyclization reactions similar to those in and .
- Biological Potential: While explicit activity data for the target compound is absent in the provided evidence, structural analogs with urea and oxadiazole motifs (e.g., ) show antiviral, antibacterial, and kinase-inhibitory properties. The target’s fused aromatic system may improve target selectivity .
Actividad Biológica
The compound 1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Ethoxyphenyl Group : This moiety is known to enhance lipophilicity and biological activity.
- Oxadiazole and Triazole Rings : These heterocycles are often associated with diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₆O₄ |
| Molecular Weight | 394.39 g/mol |
| IUPAC Name | 1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:
- Inhibition of Key Enzymes : The presence of oxadiazole and triazole rings suggests potential inhibition of enzymes involved in cellular metabolism and proliferation.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against various bacterial strains.
Anticancer Activity
Research indicates that derivatives containing similar structures have shown significant anticancer properties. For instance:
- Thymidylate Synthase Inhibition : Compounds with triazole moieties have been noted for their ability to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells.
Antimicrobial Activity
The compound has shown promising results against both Gram-positive and Gram-negative bacteria:
- Inhibition Zones : Some derivatives exhibited inhibition zones greater than 14 mm against Escherichia coli and Staphylococcus aureus .
Comparative Analysis with Similar Compounds
Comparative studies highlight the unique biological profile of this compound relative to other known derivatives:
| Compound | Anticancer Activity (IC₅₀) | Antimicrobial Activity (Inhibition Zone) |
|---|---|---|
| 1-(2-Ethoxyphenyl)-... | TBD | TBD |
| Doxorubicin | 0.5 μM | N/A |
| Chloroquine | N/A | Moderate |
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
